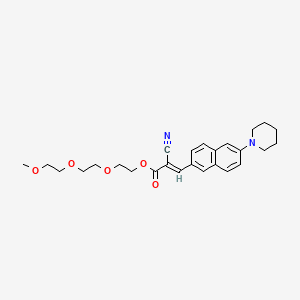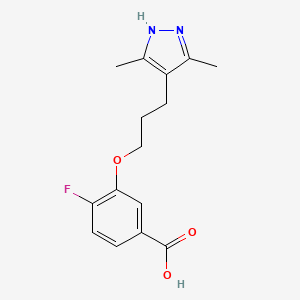
Ald-PEG4-Azide
Descripción general
Descripción
Ald-PEG4-Azide is a compound that contains an azide group and an aldehyde group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used as a non-cleavable linker for bio-conjugation, enabling the attachment of various molecules through click chemistry . The azide group facilitates PEGylation, while the aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imine bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG4-Azide typically involves the reaction of a PEG chain with an azide and an aldehyde group. One common method includes the use of azido-functionalized PEG derivatives, which are synthesized through a click reaction between an azide and an alkyne . The reaction conditions are generally mild and can be carried out in aqueous media, making the process efficient and straightforward.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Ald-PEG4-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click reactions.
Imine Formation: The aldehyde group reacts with primary amines to form imine bonds, which can be further reduced to form stable amine linkages.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strained Cyclooctynes: Used in copper-free click reactions for bioorthogonal conjugation.
Reducing Agents: Used to reduce imine bonds to stable amine linkages.
Major Products:
Triazole Linkages: Formed from click chemistry reactions.
Stable Amine Linkages: Formed from the reduction of imine bonds.
Aplicaciones Científicas De Investigación
Ald-PEG4-Azide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Ald-PEG4-Azide involves its functional groups:
Azide Group: Reacts with alkynes or strained cyclooctynes to form stable triazole linkages through click chemistry.
Aldehyde Group: Reacts with primary amines to form imine bonds, which can be reduced to stable amine linkages. These reactions enable the efficient and specific conjugation of molecules, facilitating various applications in research and industry.
Comparación Con Compuestos Similares
Azido-PEG4-NHS Ester: Contains an azide group and an NHS ester group, used for labeling primary amines.
Methoxypolyethylene Glycol Azide: Contains an azide group and a methoxy group, used for PEGylation.
Polyethylene Glycol Bisazide: Contains two azide groups, used for crosslinking applications.
Uniqueness of Ald-PEG4-Azide: this compound is unique due to its combination of an azide group and an aldehyde group, which allows for versatile conjugation strategies. This dual functionality makes it particularly useful for applications requiring both click chemistry and imine formation .
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h3H,1-2,4-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLQMPHQXRVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)
![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)




